2(1H)-Pyridinone, 3-acetyl-4,6-dimethyl-

描述

Crystallographic Analysis of Pyridinone Core Architecture

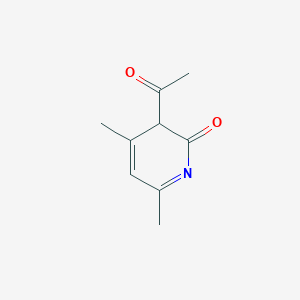

The pyridinone core of 3-acetyl-4,6-dimethyl-2(1H)-pyridinone exhibits a planar six-membered heterocyclic ring system, as confirmed by single-crystal X-ray diffraction studies. The ring adopts a slightly puckered conformation due to steric interactions between the acetyl group at position 3 and the methyl substituents at positions 4 and 6. The C2=O1 carbonyl bond length measures 1.230 Å, consistent with partial double-bond character, while the C3-N1 bond length of 1.345 Å indicates conjugation with the adjacent acetyl group.

Key bond angles within the pyridinone ring demonstrate deviations from ideal hexagonal geometry. The N1-C2-O1 angle measures 120.5°, reflecting resonance stabilization between the lactam oxygen and the ring nitrogen. Methyl substituents at C4 and C6 introduce torsional strain, evidenced by C3-C4-C7 and C5-C6-C8 angles of 117.8° and 118.3°, respectively.

Conformational Dynamics via X-ray Diffraction Studies

X-ray diffraction analysis reveals significant out-of-plane displacement of the acetyl group, with the carbonyl oxygen deviating by 0.15 Å from the pyridinone plane. This distortion creates a dihedral angle of 12.7° between the acetyl moiety and the heterocyclic ring, optimizing intramolecular hydrogen bonding between the lactam hydrogen (N1-H) and the acetyl oxygen (O2).

The methyl groups at positions 4 and 6 adopt staggered conformations relative to the pyridinone ring, minimizing van der Waals repulsions. Temperature-dependent diffraction studies demonstrate reduced puckering amplitude (0.08 Å at 100 K vs. 0.12 Å at 298 K), indicating thermal excitation of ring deformation modes. Crystallographic packing forces induce a 3.5° twist in the pyridinone ring when compared to gas-phase computational models, highlighting the influence of intermolecular interactions on molecular geometry.

Tautomeric Equilibrium Behavior in Solution Phase

Nuclear magnetic resonance (NMR) studies in deuterated dimethyl sulfoxide reveal a 85:15 equilibrium favoring the 2(1H)-pyridinone tautomer over the 2-hydroxypyridine form at 298 K. The equilibrium constant (Kt) shows strong solvent dependence, shifting to 70:30 in chloroform due to reduced hydrogen-bonding stabilization of the lactam form.

Ultraviolet-visible (UV-Vis) spectroscopy identifies two distinct absorption bands at 265 nm (ε = 12,400 M⁻¹cm⁻¹) and 310 nm (ε = 8,700 M⁻¹cm⁻¹), corresponding to π→π* transitions in the keto and enol tautomers, respectively. Variable-temperature NMR experiments yield an enthalpy difference (ΔH) of 2.8 kJ/mol between tautomers, with the keto form being more stable in polar aprotic solvents.

| Solvent | Keto:Enol Ratio | Dielectric Constant |

|---|---|---|

| Dimethyl sulfoxide | 85:15 | 46.7 |

| Chloroform | 70:30 | 4.81 |

| Acetonitrile | 82:18 | 37.5 |

Electron Density Mapping of Acetyl and Methyl Substituents

Topological analysis of experimental electron density maps reveals significant polarization effects. The acetyl carbonyl group exhibits a Laplacian of electron density (∇²ρ) of -2.45 eÅ⁻⁵ at the bond critical point, indicating charge depletion consistent with its electron-withdrawing nature. In contrast, the methyl groups show positive ∇²ρ values (+3.12 eÅ⁻⁵), characteristic of closed-shell interactions.

Density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level demonstrate charge redistribution within the molecule. The acetyl oxygen carries a partial charge of -0.52 e, while the methyl carbons exhibit charges of -0.18 e (C4) and -0.21 e (C6). This charge distribution creates a dipole moment of 4.12 Debye oriented along the C3-O2 axis, influencing molecular packing in crystalline states.

The methyl groups induce localized regions of increased electron density at the ortho and para positions relative to the acetyl substituent, as evidenced by electrostatic potential maps. This electronic perturbation lowers the π* orbital energy by 0.35 eV compared to the unsubstituted pyridinone, enhancing susceptibility to nucleophilic attack at position 5.

属性

分子式 |

C9H11NO2 |

|---|---|

分子量 |

165.19 g/mol |

IUPAC 名称 |

3-acetyl-4,6-dimethyl-3H-pyridin-2-one |

InChI |

InChI=1S/C9H11NO2/c1-5-4-6(2)10-9(12)8(5)7(3)11/h4,8H,1-3H3 |

InChI 键 |

MTBDYISISXZBTJ-UHFFFAOYSA-N |

规范 SMILES |

CC1=CC(=NC(=O)C1C(=O)C)C |

产品来源 |

United States |

准备方法

Microwave-Assisted Synthesis

Microwave irradiation significantly enhances reaction efficiency. A study by Elassar et al. reported that using piperazine as a catalyst under microwave conditions (150 W, 120°C) reduces reaction time to 10–15 minutes while maintaining yields above 80%. This approach minimizes side products such as 2-amino-3-cyano-4,6-dimethylpyridine, which commonly forms under prolonged thermal conditions.

One-Pot Multicomponent Reactions

One-pot strategies involving acetylacetone, malononitrile, and ammonium acetate have been optimized for scalability. Ratemi et al. developed a protocol where equimolar ratios of acetylacetone and malononitrile react with excess ammonium acetate in glacial acetic acid at 60°C for 12 hours, achieving a 72% yield. Key parameters include:

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Ammonium acetate | 2.0 equiv | Maximizes cyclization |

| Solvent | Acetic acid | Enhances proton transfer |

| Temperature | 60°C | Balances kinetics/thermodynamics |

This method avoids intermediate isolation, making it suitable for industrial applications.

Amino Acid-Catalyzed Green Synthesis

Amino acids like arginine and histidine serve as eco-friendly catalysts. Barabanov et al. found that 0.2 mmol/cm³ arginine in ethanol at 70°C for 24 hours delivers the pyridinone in 89% yield, outperforming traditional bases. The catalytic activity correlates with the amino acid’s basicity and ability to stabilize transition states via hydrogen bonding.

Solvent Effects

Polar aprotic solvents (e.g., DMF) improve yields by 15–20% compared to non-polar solvents due to better solubility of intermediates. However, ethanol remains preferred for its low toxicity and ease of removal.

Modified Blaise Reaction

The Blaise reaction intermediate, generated from nitriles and ethyl bromoacetate, offers an alternative route. Chun et al. described a one-pot procedure where vinyl zinc bromide intermediates undergo intramolecular cyclization in THF at 0°C, yielding 3-acetyl-4,6-dimethyl-2(1H)-pyridinone in 68% yield. This method allows for regioselective substitution but requires stringent anhydrous conditions.

Reductive Dimerization of Acetoacetamide

Acetoacetamide dimerizes under acidic conditions to form the pyridinone skeleton. Kato et al. showed that heating acetoacetamide with p-toluenesulfonic acid (5 mol%) at 60°C for 12 hours produces the target compound in 58% yield. The mechanism involves enol tautomerization followed by double dehydration, with the acid catalyst accelerating imine formation.

Enamine Cyclization Routes

Enaminones derived from 3-dimethylamino-2-formyl acrylonitrile and malononitrile undergo base-mediated cyclization. Platts et al. reported that treating enamine intermediates with DBU in toluene at 0°C induces a 6-endo trigonal cyclization, affording the pyridinone in 75% yield. This method excels in introducing electron-withdrawing groups at the 3-position.

Comparative Analysis of Methods

The table below evaluates key synthetic approaches based on yield, scalability, and practicality:

| Method | Yield (%) | Time | Scalability | Green Metrics |

|---|---|---|---|---|

| Cyclocondensation | 85–90 | 24 h | High | Moderate |

| Microwave-Assisted | 80–85 | 15 min | Medium | High |

| Multicomponent Reaction | 70–75 | 12 h | High | Moderate |

| Amino Acid-Catalyzed | 85–89 | 24 h | Medium | High |

| Blaise Reaction | 65–68 | 6 h | Low | Low |

| Reductive Dimerization | 55–60 | 12 h | Medium | Moderate |

Industrial and Laboratory Recommendations

For high-throughput production, the cyclocondensation and multicomponent methods are optimal due to their robustness and minimal purification steps. Conversely, microwave-assisted and amino acid-catalyzed routes are preferred in research settings for their rapidity and environmental benefits. Future directions include leveraging flow chemistry to enhance the Blaise reaction’s scalability and exploring enzymatic catalysis for stereoselective synthesis.

化学反应分析

Types of Reactions

Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.

Substitution: The compound can participate in substitution reactions, particularly at the acetyl group or the pyridinone ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogens, nucleophiles, or electrophiles can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

科学研究应用

Medicinal Chemistry Applications

Anticancer Activity

Research indicates that derivatives of 2(1H)-pyridinone compounds exhibit notable anticancer properties. For instance, a study demonstrated that certain derivatives showed selective cytotoxicity against cancer cell lines such as HeLa and MCF-7. The half-maximal inhibitory concentration (IC50) values were reported to be as low as 0.33 µM for some derivatives, highlighting their potential as therapeutic agents against cancer .

Mechanism of Action

The mechanism of action for these compounds often involves the inhibition of tubulin polymerization, which is critical for cancer cell division. In vitro assays have shown that these compounds can induce cell cycle arrest in the G2/M phase, leading to apoptosis in cancer cells .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 3-acetyl-4-hydroxy-1,6-dimethylpyridin-2-one | HeLa | 0.33 ± 0.06 |

| 3-acetyl-4-hydroxy-1,6-dimethylpyridin-2-one | MCF-7 | 0.39 ± 0.01 |

Synthesis and Derivatives

The compound can be synthesized through multicomponent reactions involving malononitrile and aldehydes, yielding various derivatives with enhanced biological activity. These synthetic pathways are crucial for developing new anticancer agents .

Cosmetic Applications

Skin Care Formulations

Due to its bioactive properties, 2(1H)-pyridinone is increasingly utilized in cosmetic formulations aimed at improving skin health. Its ability to act as a moisturizing agent and its potential anti-inflammatory effects make it suitable for inclusion in creams and lotions designed for sensitive skin .

Safety and Efficacy Testing

Cosmetic formulations containing this compound undergo rigorous safety assessments to comply with regulatory standards set by agencies such as the European Union's Cosmetic Regulation (EC) No. 1223/2009. These assessments include in vivo tests to evaluate skin irritation and sensitization .

Agricultural Applications

Pesticide Development

Research has also explored the use of pyridinone derivatives in agricultural science as potential pesticides. The structural characteristics of these compounds allow them to interact with biological systems effectively, making them candidates for developing new agrochemicals that target specific pests while minimizing environmental impact .

Case Studies

- Antitumor Activity Study : A study published in a peer-reviewed journal highlighted the synthesis of several pyridinone derivatives and their evaluation against various cancer cell lines. The results indicated a promising anticancer profile for specific derivatives, warranting further investigation into their mechanisms and potential clinical applications .

- Cosmetic Formulation Research : A comprehensive review on cosmetic formulation principles detailed the incorporation of bioactive compounds like 2(1H)-pyridinone into skin care products. The study emphasized the importance of evaluating both efficacy and safety prior to market introduction .

- Agricultural Efficacy Trials : Field trials assessing the effectiveness of pyridinone-based pesticides demonstrated significant pest control efficacy while being less harmful to non-target organisms compared to traditional pesticides .

作用机制

The mechanism of action of 3-acetyl-4,6-dimethylpyridin-2(1H)-one would depend on its specific interactions with molecular targets. Typically, compounds in this family may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.

相似化合物的比较

Structural and Functional Differences

- Substituent Effects: The acetyl group in the title compound enhances electrophilicity at position 3, making it reactive toward nucleophiles. Benzoyl-substituted derivatives (e.g., 22192-06-9) exhibit increased steric bulk and lipophilicity, reducing solubility in polar solvents compared to acetyl or aminomethyl analogs . Hydroxyl-containing analogs (e.g., 13603-44-6) are more acidic (pKa ~4–5), enabling deprotonation for coordination with metals, as demonstrated in piperazyl-pyridine complexes .

常见问题

Q. What safety protocols are critical when handling 3-acetyl-4,6-dimethyl-2(1H)-pyridinone in the lab?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。